molecular formula C21H25N7O B2376438 2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2379995-72-7

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2376438
CAS No.: 2379995-72-7
M. Wt: 391.479
InChI Key: HOBANZNSSBHLQO-UHFFFAOYSA-N
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Description

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is typically introduced via condensation reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the dimethylpyrazole moiety to the pyridazinone core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: Due to its complex structure, this compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving cellular pathways and molecular interactions, helping to elucidate mechanisms of action.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with multiple heterocyclic rings, which imparts specific biological activities and chemical reactivity not found in simpler compounds like 4,4’-dichlorobenzophenone or 4-iodobenzoic acid.

Properties

IUPAC Name

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-14-13-15(2)27(24-14)19-5-6-20(29)28(25-19)17-8-11-26(12-9-17)18-7-10-22-21(23-18)16-3-4-16/h5-7,10,13,16-17H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBANZNSSBHLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC(=NC=C4)C5CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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